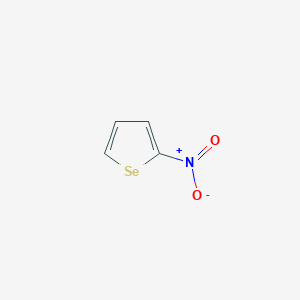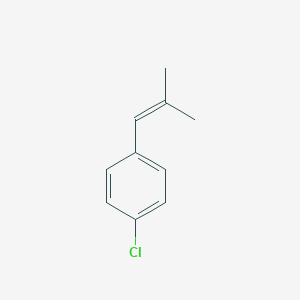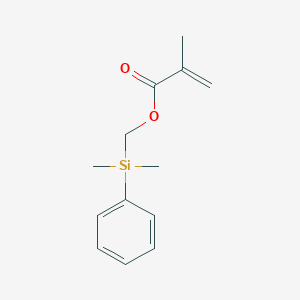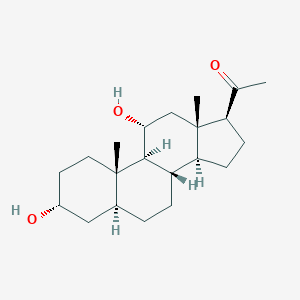
2-Nitroselenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroselenophene is a heterocyclic organic compound that contains a selenium atom and a nitroso group. It is a member of the selenophene family, which is a class of compounds that are known for their potential biological activities. 2-Nitroselenophene has been the subject of several scientific studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Nitroselenophene is not fully understood. However, it has been reported to exhibit antioxidant properties, which may be attributed to the presence of the nitroso group. It has also been reported to exhibit cytotoxic properties, which may be attributed to the presence of the selenium atom.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-Nitroselenophene. It has been reported to exhibit anticancer properties, making it a potential candidate for use in cancer therapy. It has also been reported to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Nitroselenophene in lab experiments is its high purity and yield. This makes it a reliable compound for use in various experiments. However, one of the limitations of using 2-Nitroselenophene is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the study of 2-Nitroselenophene. One of the most promising directions is in the field of organic electronics. Further studies are needed to fully understand the charge transport properties of 2-Nitroselenophene and its potential applications in electronic devices. Another future direction is in the field of cancer therapy. Further studies are needed to fully understand the anticancer properties of 2-Nitroselenophene and its potential use in cancer treatment.
Synthesemethoden
The synthesis of 2-Nitroselenophene can be achieved through several methods. One of the most common methods involves the reaction of 2-bromo-5-nitrothiophene with sodium selenide in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of 2-Nitroselenophene.
Wissenschaftliche Forschungsanwendungen
2-Nitroselenophene has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of 2-Nitroselenophene is in the field of organic electronics. It has been reported to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
Eigenschaften
CAS-Nummer |
15429-04-6 |
|---|---|
Molekularformel |
C4H3NO2Se |
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
2-nitroselenophene |
InChI |
InChI=1S/C4H3NO2Se/c6-5(7)4-2-1-3-8-4/h1-3H |
InChI-Schlüssel |
NTGDQUUAYXNMDR-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C(=C1)[N+](=O)[O-] |
Kanonische SMILES |
C1=C[Se]C(=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
15429-04-6 |
Synonyme |
2-nitroselenophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)






